Cas no 103429-70-5 (1,1,-Di(phthalazine-yl)amine)
1,1,-Di(phthalazine-yl)amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Phthalazinamine,N-1-phthalazinyl-
- 1,1,-Di(phthalazine-yl)amine
- N-phthalazin-1-ylphthalazin-1-amine
- 1,1-di(phthalazin-3-yl)amine
- 1-Phthalazinamine,N-1-phthalazinyl
- N-1-Phthalazinyl-1-phthalazinamine
- AKOS025394088
- Di(phthalazin-1-yl)amine
- 103429-70-5
- 1,1,-di-(Phthalazine-yl)amine
- SCHEMBL13286756
- DTXSID70544789
- N-(Phthalazin-1-yl)phthalazin-1-amine
- FT-0667684
-
- Inchi: 1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21)
- InChI Key: RTPSCFGUJOWKJW-UHFFFAOYSA-N
- SMILES: N(C1=C2C=CC=CC2=CN=N1)C1=C2C=CC=CC2=CN=N1
Computed Properties
- Exact Mass: 273.10100
- Monoisotopic Mass: 273.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 592.9±35.0 °C at 760 mmHg
- Flash Point: 312.4±25.9 °C
- Refractive Index: 1.795
- Solubility: Chloroform, Dichloromethane, Ethyl Acetate, Methanol
- PSA: 63.59000
- LogP: 3.38960
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
1,1,-Di(phthalazine-yl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,1,-Di(phthalazine-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D491905-1mg |
1,1,-Di(phthalazine-yl)amine |
103429-70-5 | 1mg |
$161.00 | 2023-05-18 | ||
| TRC | D491905-5mg |
1,1,-Di(phthalazine-yl)amine |
103429-70-5 | 5mg |
$655.00 | 2023-05-18 | ||
| TRC | D491905-10mg |
1,1,-Di(phthalazine-yl)amine |
103429-70-5 | 10mg |
$1263.00 | 2023-05-18 | ||
| TRC | D491905-25mg |
1,1,-Di(phthalazine-yl)amine |
103429-70-5 | 25mg |
$ 1800.00 | 2023-09-07 |
1,1,-Di(phthalazine-yl)amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1,1,-Di(phthalazine-yl)amine
Introduction to 1,1,-Di(phthalazine-yl)amine (CAS No. 103429-70-5)
1,1,-Di(phthalazine-yl)amine, identified by the Chemical Abstracts Service Number (CAS No.) 103429-70-5, is a significant compound in the realm of pharmaceutical chemistry and materials science. This bidentate amine derivative, characterized by its dual phthalazine moieties, has garnered attention due to its unique structural properties and potential applications in drug development and advanced material synthesis.
The molecular structure of 1,1,-Di(phthalazine-yl)amine consists of two phthalazine rings linked by an amine group, forming a rigid aromatic framework. This configuration imparts exceptional stability and reactivity, making it a valuable candidate for various chemical transformations. The presence of nitrogen atoms in the phthalazine rings enhances its ability to interact with biological systems, particularly in the context of medicinal chemistry.
Recent advancements in pharmaceutical research have highlighted the utility of 1,1,-Di(phthalazine-yl)amine as a building block for designing novel therapeutic agents. Its bifunctional nature allows for the facile introduction of additional pharmacophores, enabling the development of targeted drugs with enhanced efficacy and reduced side effects. Studies have demonstrated its potential in modulating enzyme activity and receptor binding, making it a promising candidate for treating a range of diseases.
In materials science, 1,1,-Di(phthalazine-yl)amine has been explored for its role in synthesizing advanced polymers and coordination complexes. The compound's ability to form stable coordination bonds with metal ions makes it an excellent chelating agent. This property is particularly useful in the development of catalysts and sensors where precise metal-ligand interactions are crucial.
One of the most intriguing aspects of 1,1,-Di(phthalazine-yl)amine is its potential in bioconjugation chemistry. Researchers have leveraged its reactive sites to attach biomolecules such as peptides and proteins, creating hybrid compounds with novel functionalities. These bioconjugates are being investigated for their applications in diagnostics and targeted drug delivery systems.
The synthesis of 1,1,-Di(phthalazine-yl)amine typically involves multi-step organic reactions starting from readily available precursors like phthalazine and ammonia derivatives. The process often requires careful optimization to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient production routes, making the compound more accessible for industrial applications.
From a computational chemistry perspective, 1,1,-Di(phthalazine-yl)amine has been extensively studied to understand its electronic structure and reactivity. Molecular modeling techniques have provided insights into how the compound interacts with biological targets at the atomic level. These insights are invaluable for designing next-generation drugs with improved pharmacokinetic properties.
The environmental impact of using 1,1,-Di(phthalazine-yl)amine in chemical processes is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such sustainable practices are essential for ensuring the long-term viability of pharmaceutical and materials science applications.
Future research directions for 1,1,-Di(phthalazine-yl)amine include exploring its role in nanotechnology and renewable energy storage. Its unique structural features make it a candidate for developing novel nanomaterials with applications in electronics and energy conversion devices. Additionally, investigating its potential as a ligand in metal-organic frameworks (MOFs) could open up new avenues in gas storage and separation technologies.
In conclusion, 1,1,-Di(phthalazine-yl)amine (CAS No. 103429-70-5) represents a versatile compound with broad applications across multiple scientific disciplines. Its structural versatility, reactivity, and potential for functionalization make it an indispensable tool in modern chemical research. As our understanding of its properties continues to grow, 1,1,-Di(phthalazine-yl)amine is poised to play an increasingly important role in shaping the future of pharmaceuticals and advanced materials.
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